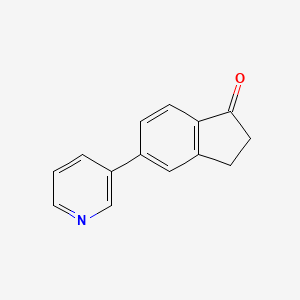
5-Pyridin-3-yl-2,3-dihydro-1H-inden-1-one
Descripción general
Descripción
Aplicaciones Científicas De Investigación
1. Synthesis and Characterization
Recent research has explored the synthesis and characterization of compounds structurally related to 5-Pyridin-3-yl-2,3-dihydro-1H-inden-1-one. Ryzhkova et al. (2022) studied the one-pot synthesis of chromeno[2,3-b]pyridines, emphasizing their versatile biological profiles and applications in pharmaceutical and agrochemical industries. Similarly, Ryzhkova et al. (2023) investigated the multicomponent reaction of related compounds, assessing their structural properties through elemental analysis and spectroscopy (Ryzhkova et al., 2022) (Ryzhkova et al., 2023).
2. Photoinduced Reactions
Vetokhina et al. (2012) delved into the photoinduced reactions of compounds such as 2-(1H-pyrazol-5-yl)pyridine, which is structurally similar to this compound. They highlighted its unique ability to exhibit three types of photoreactions, including excited-state intramolecular and intermolecular proton transfers, which are significant for understanding chemical and physical properties of these compounds (Vetokhina et al., 2012).
3. Metal Complexation and Catalysis
Research on metal complexation of similar compounds has been conducted. Matczak-Jon et al. (2010) examined the complexation of Zn(II), Mg(II), and Ca(II) by (pyridin-2-yl)aminomethane-1,1-diphosphonic acids. This study is vital for understanding how these compounds interact with metal ions, which is crucial in fields like catalysis and materials science (Matczak-Jon et al., 2010).
4. Pharmaceutical Applications
In the pharmaceutical field, Kumar et al. (2020) investigated the structural and spectral properties of a synthetic analog of 4H-pyran, which shares structural similarities with this compound. Their work included theoretical and experimental studies, highlighting the potential pharmaceutical applications of such compounds (Kumar et al., 2020).
Direcciones Futuras
The future directions for “5-Pyridin-3-yl-2,3-dihydro-1H-inden-1-one” and similar compounds could involve further exploration of their therapeutic potential. For instance, imidazole and its derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, “this compound” could potentially have similar applications in the future.
Mecanismo De Acción
Target of Action
Similar compounds have been found to target proteins like serine/threonine-protein kinase b-raf .
Biochemical Pathways
Related compounds have been found to influence various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Result of Action
Related compounds have shown improvement in cognitive and memory function, suggesting potential neuroprotective effects .
Propiedades
IUPAC Name |
5-pyridin-3-yl-2,3-dihydroinden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c16-14-6-4-11-8-10(3-5-13(11)14)12-2-1-7-15-9-12/h1-3,5,7-9H,4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSOPUXDEXJMIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=C(C=C2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

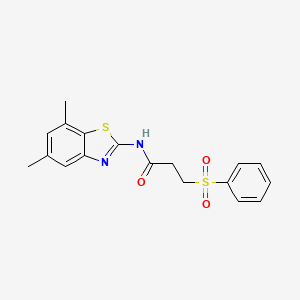


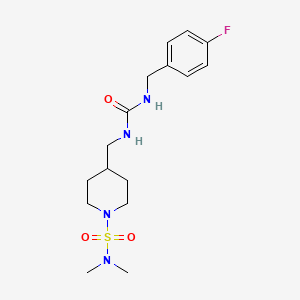
![5-(3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-hydroxypropyl)-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2897604.png)

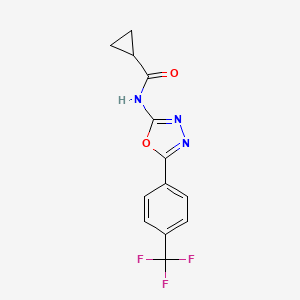
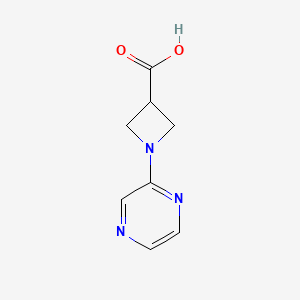
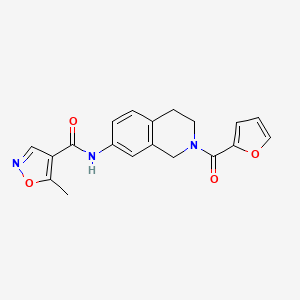
![3-Phenyl-5-[1-(3-phenylpropanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2897611.png)
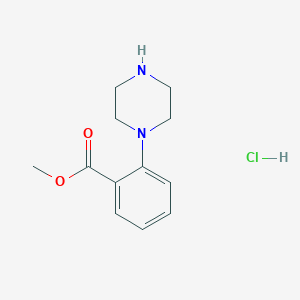


![1,3-dimethyl-2,4,5-trioxo-1,2,3,4,5,6-hexahydrofuro[2,3-d]pyrimidine-6-carbaldehyde O-{2-[3-(trifluoromethyl)phenoxy]ethyl}oxime](/img/structure/B2897618.png)